N-methylthiomorpholine-4-carbothioamide
Description
N-methylthiomorpholine-4-carbothioamide is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) and a carbothioamide (-N-C(=S)-) functional group. While direct literature on this specific compound is sparse, its structural analogs, such as thiocarbamates and carbothioamides, are well-studied for their biological activities (e.g., anticancer, antimicrobial) and crystallographic properties . The thiomorpholine core may enhance solubility and metabolic stability compared to simpler carbothioamides, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H12N2S2 |
|---|---|
Molecular Weight |
176.3g/mol |
IUPAC Name |
N-methylthiomorpholine-4-carbothioamide |
InChI |
InChI=1S/C6H12N2S2/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9) |
InChI Key |
DUHZNOCQSXDGFW-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1CCSCC1 |
Canonical SMILES |
CNC(=S)N1CCSCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences between N-methylthiomorpholine-4-carbothioamide and related compounds are summarized below:
| Compound | Functional Groups | Core Structure | Substituents/Modifications |
|---|---|---|---|
| This compound | Carbothioamide, thiomorpholine | Six-membered thiomorpholine | Methyl group on nitrogen |
| O-methyl-N-4-bromophenyl thiocarbamate | Thiocarbamate (ROC(=S)NHR') | Aromatic phenyl ring | 4-Bromophenyl, methyl-O group |
| 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Pyrazole, oxomorpholino, carboxamide | Pyrazole core | 3-Oxomorpholino, methylthio group |
Key Observations :
- Thiomorpholine vs.
- Carbothioamide vs. Thiocarbamate : Carbothioamides (R₂N-C(=S)-R') exhibit stronger hydrogen-bonding propensity due to the N-H group, whereas thiocarbamates (RO-C(=S)-NHR') lack this feature, relying on weaker interactions like halogen bonding (e.g., Br···S in O-methyl-N-4-bromophenyl thiocarbamate) .
Key Differences :
- The bromophenyl thiocarbamate’s anti-cancer activity is linked to its ability to form stable metal complexes, while the pyrazole-oxomorpholino derivatives leverage Schiff base chemistry for antimalarial action .
- This compound’s thiomorpholine ring may improve bioavailability compared to phenyl-based analogs, though experimental validation is needed.
Crystallographic and Supramolecular Features
Insights :
- The thiocarbamate in forms a dimeric aggregate via N-H···S hydrogen bonds, which propagate into a 3D network through Br···π and Br···S interactions .
- This compound’s lack of halogen substituents may limit such interactions, but its thiomorpholine ring could enable unique π-stacking or sulfur-mediated contacts.
Comparison :
- Thiocarbamates like the bromophenyl derivative are synthesized via direct coupling of CS₂ with amines, whereas the target compound may require cyclization steps to form the thiomorpholine ring.
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